

The Discovery and History of Glucocochlearin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Glucoconringiin*

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Abstract

Glucocochlearin, a member of the glucosinolate family of plant secondary metabolites, is primarily found in species of the *Cochlearia* genus, commonly known as scurvy-grasses. Its history spans from early investigations of the "ethereal oils" of these plants in the late 19th century to its definitive identification and structural elucidation in the 21st century using advanced spectroscopic techniques. This guide provides a comprehensive overview of the discovery, history, and chemical properties of glucocochlearin, including detailed experimental protocols for its isolation and characterization, quantitative data on its occurrence, and a depiction of its biosynthetic pathway.

Introduction

Glucosinolates are sulfur-containing natural products that, upon enzymatic hydrolysis, yield isothiocyanates and other biologically active compounds. These molecules are of significant interest to researchers in fields ranging from chemical ecology to drug development due to their potential as chemopreventive agents and their role in plant defense. Glucocochlearin, also known as sec-butyl glucosinolate, is an aliphatic glucosinolate derived from the amino acid L-isoleucine. Its presence is considered a chemotaxonomic marker for the *Cochlearia* genus.

A Historical Perspective: From "Ethereal Oils" to Definitive Structure

The scientific journey to understand glucocochlearin began with early explorations into the chemical constituents of *Cochlearia officinalis*.

Early Investigations (Late 19th Century):

Initial research by chemists such as A.W. Hofmann in 1874 and J. Gadamer in 1899 focused on the "ethereal" or essential oils of *Cochlearia officinalis*. Their work likely centered on the volatile hydrolysis product of glucocochlearin, sec-butyl isothiocyanate, which is responsible for the plant's pungent aroma and taste. These early studies laid the groundwork for understanding the chemical profile of *Cochlearia* species, though the intact glucosinolate remained uncharacterized.

The Modern Era of Structural Elucidation (21st Century):

The definitive identification and structural elucidation of glucocochlearin were not accomplished until 2006 by Dauvergne and colleagues.^[1] This pivotal study utilized modern analytical techniques to isolate and characterize the intact glucosinolate from the aerial parts of ten different *Cochlearia* species.

Physicochemical Properties and Structure

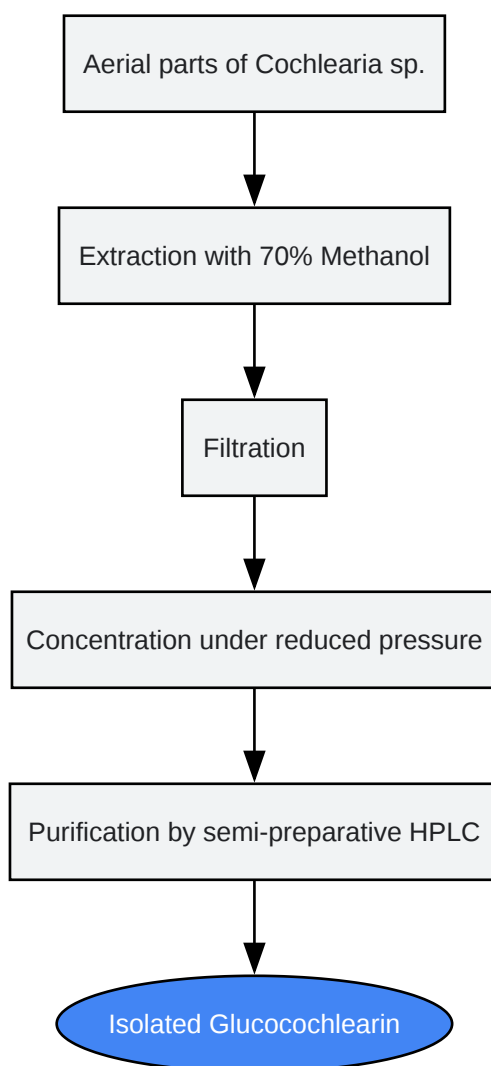
Glucocochlearin is a hydrophilic anion with the chemical formula $C_{11}H_{21}NO_9S_2$ and a molecular weight of 375.4 g/mol.^[2] Its structure consists of a β -D-thioglucose group, a sulfonated oxime moiety, and a sec-butyl side chain derived from L-isoleucine.

Property	Value
Chemical Formula	C ₁₁ H ₂₁ NO ₉ S ₂
Molecular Weight	375.4 g/mol [2]
IUPAC Name	[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2S)-2-methyl-N-sulfooxybutanimidothioate [2]
Precursor Amino Acid	L-Isoleucine

Experimental Protocols

Isolation of Glucocochlearin (Adapted from Dauvergne et al., 2006)

This protocol describes the general methodology for the isolation of glucocochlearin from Cochlearia species.



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Isolation workflow for glucocochlearin.

Methodology:

- Plant Material: Fresh aerial parts of Cochlearia species are harvested and lyophilized.
- Extraction: The dried plant material is ground to a fine powder and extracted with 70% aqueous methanol at room temperature with continuous stirring.
- Filtration and Concentration: The extract is filtered, and the methanol is removed under reduced pressure. The resulting aqueous solution is washed with a non-polar solvent (e.g., hexane) to remove lipids.

- **Purification:** The aqueous extract is then subjected to semi-preparative High-Performance Liquid Chromatography (HPLC) for the purification of glucocochlearin. A C18 column is typically used with a water/acetonitrile gradient as the mobile phase.
- **Lyophilization:** The fractions containing glucocochlearin are collected and lyophilized to yield the pure compound.

Structural Characterization

The identity and structure of the isolated glucocochlearin are confirmed using a combination of spectroscopic and spectrometric techniques.^[1]

Techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, COSY, TOCSY, HMQC, and HMBC experiments are used to determine the connectivity of atoms and the overall structure of the molecule.
- **High-Resolution Mass Spectrometry (HRMS):** This technique provides an accurate mass measurement, which helps to confirm the elemental composition of the molecule.

Quantitative Analysis

The concentration of glucocochlearin can vary between different species of Cochlearia and even within different tissues of the same plant. Quantitative analysis is typically performed using HPLC coupled with a UV detector or a mass spectrometer.

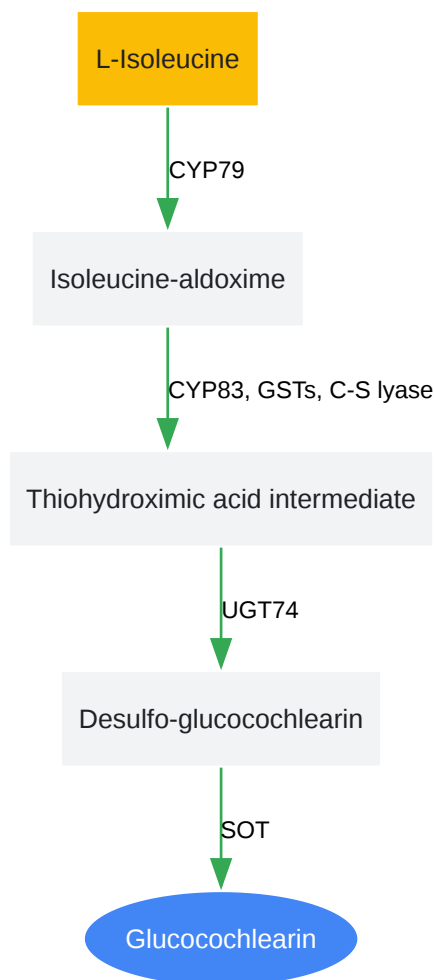
(Note: Specific quantitative data from a comprehensive comparative study is not readily available in the public domain. The table below is a representative structure for presenting such data.)

Cochlearia Species	Tissue	Glucocochlearin Content (μmol/g dry weight)
C. officinalis	Leaves	Data not available
C. danica	Leaves	Data not available
C. anglica	Leaves	Data not available

Biosynthesis of Glucocochlearin

The biosynthesis of glucocochlearin follows the general pathway for aliphatic glucosinolates, starting from the amino acid L-isoleucine.^{[3][4]} The pathway involves three main stages: chain elongation, formation of the core glucosinolate structure, and side-chain modification. For glucocochlearin, which is a direct derivative of isoleucine, the chain elongation steps are bypassed.

Core Structure Formation



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- To cite this document: BenchChem. [The Discovery and History of Glucocochlearin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15592676#discovery-and-history-of-glucoconringiin]

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